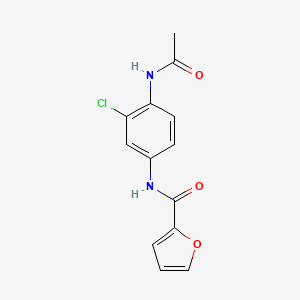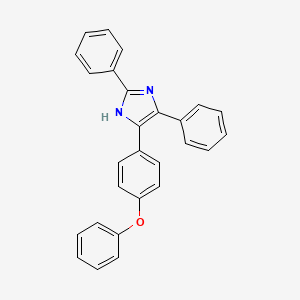![molecular formula C15H14N4O2 B11518395 [(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B11518395.png)
[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxy-5-methyl-1H-pyrazole with 4-methoxybenzaldehyde, followed by the addition of malononitrile under basic conditions. The reaction is usually carried out in an ethanol solvent with ammonium acetate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.
Reduction: The nitrile groups can be reduced to amines under hydrogenation conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for nitrile reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of 3-keto-5-methyl-1H-pyrazole derivatives.
Reduction: Formation of 2-[(3-amino-5-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]propanediamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups may play a role in binding to active sites, while the aromatic rings provide structural stability and facilitate interactions with hydrophobic regions of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methyl-1H-pyrazole: Shares the pyrazole core structure and hydroxyl group.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group.
Malononitrile: Features the nitrile groups.
Uniqueness
2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHYL]PROPANEDINITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C15H14N4O2/c1-9-13(15(20)19-18-9)14(11(7-16)8-17)10-3-5-12(21-2)6-4-10/h3-6,11,14H,1-2H3,(H2,18,19,20) |
InChI Key |
JHFBSMKTBWCZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OC)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8E)-3-amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B11518313.png)
![7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11518314.png)


![5-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B11518321.png)
![5-amino-3-{(Z)-1-cyano-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11518325.png)

![N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11518350.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11518358.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11518361.png)
![Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B11518362.png)
![Methyl 4-[({[5-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11518367.png)

![6'-amino-3'-methyl-1'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11518384.png)
